Product packaging for 2-Furancarbamic acid, propyl ester(Cat. No.:CAS No. 63956-91-2)

2-Furancarbamic acid, propyl ester

Cat. No.: B12895385
CAS No.: 63956-91-2
M. Wt: 169.18 g/mol
InChI Key: PEGNJICWIBQPNA-UHFFFAOYSA-N
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Description

2-Furancarbamic acid, propyl ester is a chemical compound of interest in organic chemistry and pharmaceutical research. As a furan derivative, it serves as a versatile building block for the synthesis of more complex molecules. Researchers utilize this ester in developing novel compounds, studying reaction mechanisms, and exploring structure-activity relationships. Its structure, featuring a furan ring and a carbamate ester group, makes it a valuable intermediate in medicinal chemistry projects and material science applications. The propyl ester chain can influence the compound's lipophilicity and metabolic stability, which are critical parameters in drug discovery. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO3 B12895385 2-Furancarbamic acid, propyl ester CAS No. 63956-91-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63956-91-2

Molecular Formula

C8H11NO3

Molecular Weight

169.18 g/mol

IUPAC Name

propyl N-(furan-2-yl)carbamate

InChI

InChI=1S/C8H11NO3/c1-2-5-12-8(10)9-7-4-3-6-11-7/h3-4,6H,2,5H2,1H3,(H,9,10)

InChI Key

PEGNJICWIBQPNA-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)NC1=CC=CO1

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 2 Furancarbamic Acid, Propyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a powerful tool for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Investigations for Furan (B31954) Ring and Propyl Chain Resonances

Proton NMR (¹H NMR) spectroscopy of 2-Furancarbamic acid, propyl ester allows for the precise assignment of the hydrogen atoms within the furan ring and the propyl ester chain. The distinct electronic environments of these protons result in a characteristic pattern of chemical shifts and coupling constants.

The protons on the furan ring typically appear in the aromatic region of the spectrum. The proton at position 5 (H-5) is generally the most deshielded due to the influence of the adjacent oxygen atom and the carbamate (B1207046) group. The protons at positions 3 and 4 (H-3 and H-4) exhibit resonances at slightly lower chemical shifts.

The propyl chain protons show a predictable pattern. The methylene (B1212753) protons (CH₂) adjacent to the ester oxygen are the most deshielded of the propyl group, appearing as a triplet. The central methylene protons also present as a multiplet, while the terminal methyl protons (CH₃) resonate as a triplet at the highest field among the propyl chain signals.

Table 1: ¹H NMR Chemical Shift Data for this compound


Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Furan H-3~6.5dd~3.5, 1.8
Furan H-4~7.2dd~3.5, 0.8
Furan H-5~7.6dd~1.8, 0.8
O-CH₂ (propyl)~4.2t~6.7
CH₂ (propyl)~1.7sextet~7.0
CH₃ (propyl)~1.0t~7.4

> Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR Analysis of Core and Peripheral Carbon Environments

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. nih.gov Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically the most deshielded, appearing at the lowest field. The carbons of the furan ring resonate in the aromatic region, with their specific chemical shifts influenced by their position relative to the oxygen atom and the carbamate substituent. The carbon attached to the oxygen (C-2) and the carbon at position 5 (C-5) are generally found at lower fields than C-3 and C-4. The carbons of the propyl chain appear at higher fields, with the carbon attached to the ester oxygen (O-CH₂) being the most deshielded of the three. nih.gov

Table 2: ¹³C NMR Chemical Shift Data for this compound


Carbon AssignmentChemical Shift (δ, ppm)
C=O (ester)~159
Furan C-2~145
Furan C-5~147
Furan C-3~112
Furan C-4~119
O-CH₂ (propyl)~67
CH₂ (propyl)~22
CH₃ (propyl)~10

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformational Insights

To further elucidate the intricate structural details of this compound, a suite of two-dimensional (2D) NMR experiments is employed. These techniques provide invaluable information about the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum confirm the connectivity between adjacent protons, for instance, between the different protons of the propyl chain and between the neighboring protons on the furan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. wikipedia.org Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing an unambiguous assignment of the ¹H and ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. wikipedia.org HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity across heteroatoms, such as the ester linkage. For example, correlations between the propyl O-CH₂ protons and the ester carbonyl carbon would be observed.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This can be used to determine the preferred conformation of the molecule, such as the orientation of the propyl chain relative to the furan ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the presence of specific functional groups and can also provide insights into the conformational state of the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic C=O and C-O Absorbances

FTIR spectroscopy is a rapid and effective method for identifying the key functional groups in this compound. The most prominent absorption bands are associated with the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations of the ester group. nih.gov

The C=O stretching vibration of the ester typically appears as a strong, sharp band in the region of 1720-1740 cm⁻¹. The exact position of this band can be influenced by conjugation with the furan ring. The C-O stretching vibrations of the ester group give rise to two distinct bands, typically in the ranges of 1250-1300 cm⁻¹ (asymmetric stretch) and 1000-1100 cm⁻¹ (symmetric stretch). The vibrations of the furan ring also produce characteristic absorptions in the fingerprint region of the spectrum.

Table 3: Key FTIR Absorption Bands for this compound


Vibrational ModeApproximate Frequency (cm⁻¹)Intensity
C=O Stretch (ester)~1725Strong
C-O Stretch (asymmetric)~1280Strong
C-O Stretch (symmetric)~1100Strong
Furan Ring Vibrations~1580, ~1470Medium
C-H Stretch (aromatic)~3100Medium
C-H Stretch (aliphatic)~2800-3000Medium

> Data based on typical values for similar furan-based esters. researchgate.net

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy provides complementary vibrational information to FTIR. While FTIR is based on the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light. This often results in different selection rules, meaning that some vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a very high degree of precision, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₈H₁₁NO₃, the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺ or [M+H]⁺) that corresponds closely to this calculated value, thereby confirming the molecular formula.

While specific experimental HRMS data for this compound is not publicly available, a theoretical fragmentation pattern can be postulated based on the known fragmentation of similar carbamate and furan-containing compounds. Electron ionization (EI) would likely induce characteristic fragmentation pathways. Key expected fragments would arise from the cleavage of the ester and carbamate functionalities.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Theoretical Fragment Chemical Formula Theoretical Exact Mass (m/z)
[M]⁺ C₈H₁₁NO₃ 169.0739
[M-OCH₂CH₂CH₃]⁺ C₅H₄NO₂ 110.0242
[M-CH₂CH₂CH₃]⁺ C₅H₅NO₃ 127.0269
[C₄H₃O-CO]⁺ C₅H₃O₂ 95.0133

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule and how it arranges itself in a crystal lattice.

As of the latest available data, a single-crystal X-ray diffraction study for this compound has not been reported in publicly accessible literature. Therefore, experimental data on its crystal system, space group, unit cell dimensions, and detailed intramolecular geometry are not available.

A hypothetical crystallographic analysis would provide crucial insights into the planarity of the furan ring, the conformation of the propyl ester chain, and the geometry of the carbamate group. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the N-H group of the carbamate and the oxygen atoms, which govern the crystal packing.

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Expected Value/Information
Crystal System To be determined
Space Group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined

In the absence of experimental data, computational modeling could offer predictions of the stable conformations and potential crystal packing arrangements of this compound.

Mechanistic Investigations of Reactions Involving 2 Furancarbamic Acid, Propyl Ester

Elucidation of Reaction Pathways and Rate-Determining Steps

The reaction pathways of 2-furancarbamic acid, propyl ester are primarily dictated by the reactivity of the furan (B31954) ring and the carbamate (B1207046) functional group. Investigations into related compounds suggest several potential transformation routes.

One key pathway involves the hydrolysis of the carbamate ester bond . This reaction can be catalyzed by acids or bases. In acidic conditions, the carbonyl oxygen of the carbamate is protonated, increasing the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water, followed by the elimination of propanol (B110389) and decarboxylation, would lead to 2-aminofuran. The rate-determining step in such a process is typically the nucleophilic attack on the protonated carbamate.

Conversely, under basic conditions, the reaction may proceed through the deprotonation of the carbamate nitrogen, followed by intramolecular rearrangement or attack by a hydroxide (B78521) ion. The stability of the resulting intermediates would govern the reaction pathway and its kinetics.

Another significant reaction pathway involves the furan ring . The furan moiety can undergo electrophilic substitution, Diels-Alder reactions, or ring-opening. The presence of the electron-donating carbamate group at the 2-position activates the furan ring, particularly at the 5-position, for electrophilic attack.

In the context of multi-component reactions, as seen in studies on other furan derivatives, the furan ring can act as a nucleophile. For instance, in iodine-catalyzed Mannich-type reactions of 2-alkylfurans, the furan participates in a cascade reaction involving ring-opening and subsequent closure to form different heterocyclic systems. researchgate.net While not directly studying propyl 2-furancarbamate, this suggests that under appropriate catalytic conditions, the furan ring of the title compound could engage in complex transformations.

Computational studies on the formation of other carbamates, for example, the Pd(PPh3)4-catalyzed synthesis of (R)-methyl-(2-hydroxy-1-phenylethyl)carbamate, have identified distinct reaction pathways with different energy profiles. researcher.life These studies often reveal that an initial catalyst-substrate interaction is crucial and that subsequent steps like dehydrogenation or elimination can be rate-limiting. researcher.life By analogy, catalytic transformations of this compound would likely follow a multi-step pathway where ligand dissociation or product release could be the slow step.

Reaction Type Proposed Rate-Determining Step Influencing Factors
Acid-Catalyzed HydrolysisNucleophilic attack by water on the protonated carbamatepH, Temperature, Steric hindrance around the carbonyl group
Base-Catalyzed HydrolysisNucleophilic attack by hydroxide or intramolecular rearrangementBase strength, Solvent polarity
Electrophilic Substitution on Furan RingFormation of the sigma-complex (arenium ion)Nature of the electrophile, Substituents on the furan ring
Furan Ring OpeningInitial electrophilic attack or coordination to a catalystCatalyst type, Temperature, Presence of other nucleophiles

Analysis of Intermediates and Transition States in Carbamate Bond Transformations

The transformation of the carbamate bond in this compound likely proceeds through several key intermediates and transition states, as inferred from studies on similar carbamate systems.

During hydrolysis , a tetrahedral intermediate is a central feature. In acid-catalyzed hydrolysis, after protonation of the carbonyl oxygen, the nucleophilic attack of a water molecule leads to a positively charged tetrahedral intermediate. The stability of this intermediate is crucial for the reaction to proceed. The subsequent collapse of this intermediate to release propanol involves a transition state where the C-O bond to the propyl group is partially broken, and the O-H bond of the incoming water is partially formed.

In enzymatic bioconversions of carbamates, such as those observed with human carboxylesterases, a serine residue in the enzyme's active site acts as a nucleophile. nih.gov This attacks the carbonyl carbon of the carbamate, forming a tetrahedral transition state stabilized by hydrogen bonding within the active site, often referred to as an "oxyanion hole". nih.govacs.org This enzymatic mechanism highlights the importance of stabilizing the high-energy tetrahedral intermediate. Although not an enzymatic reaction in this context, the principle of stabilizing such intermediates is fundamental.

The Curtius rearrangement, a method for synthesizing carbamates from carboxylic acids, proceeds through an acyl azide (B81097) and a highly reactive isocyanate intermediate. nih.gov While this is a synthetic route, it underscores the potential for isocyanate-like intermediates to be involved in the decomposition or rearrangement reactions of carbamates under thermal or photolytic conditions.

Computational studies, such as those using Density Functional Theory (DFT), are invaluable for modeling these transient species. For instance, in the Pd-catalyzed formation of a different carbamate, DFT calculations identified various intermediates, including catalyst-substrate complexes and transition states for steps like ligand dissociation and product formation. researcher.life Similar computational approaches for this compound could precisely map the energy landscape of its reactions, detailing the structures and energies of all intermediates and transition states.

Reaction Key Intermediate Key Transition State
Acid-Catalyzed HydrolysisProtonated tetrahedral intermediateStructure involving partial C-O bond cleavage and O-H bond formation
Base-Catalyzed HydrolysisAnionic tetrahedral intermediateStructure leading to the expulsion of the propoxy group
Enzymatic Hydrolysis (analogy)Enzyme-bound tetrahedral intermediate (oxyanion)Stabilization of the negative charge on the carbonyl oxygen by the enzyme's active site

Catalytic Role and Mechanism in Reactions Involving the Furan or Carbamate Moiety

Catalysts can play a pivotal role in directing the reaction pathways of this compound, influencing both the furan ring and the carbamate group.

For the carbamate moiety , both acid and base catalysis are common for hydrolysis, as previously mentioned. Metal-based catalysts can also be employed. For example, ruthenacyclic carbamoyl (B1232498) complexes have been shown to be highly efficient for the hydrolysis of organosilanes, proceeding through a mechanism involving the coordination of the substrate to the metal center. researchgate.net A similar coordination of the carbamate group of this compound to a suitable metal catalyst could facilitate its cleavage.

Organocatalysts are also effective. The regioselective synthesis of carbamates from furan-based cyclic carbonates has been achieved using 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) as an organocatalyst. researchgate.net The proposed mechanism involves the activation of the amine by the catalyst, facilitating its attack on the carbonate. This suggests that organocatalysts could also mediate transesterification or aminolysis reactions of the propyl ester of 2-furancarbamic acid.

For the furan moiety , a variety of catalysts can promote its transformation. Acid catalysts can facilitate the hydrolysis and ring-opening of furans to produce polyols and other valuable chemicals. elsevierpure.commdpi.com The mechanism often involves the protonation of the furan ring, followed by nucleophilic attack of water. The use of solid acid catalysts like TiO2-WOx has been shown to be effective in this regard. mdpi.com

Transition metals are also widely used. For instance, the synthesis of halobenzo[b]furans from O-aryl carbamates can be achieved via ortho-lithiation followed by cyclization, a process that can be influenced by the presence of metal species. mdpi.com Furthermore, hydrogen spillover from platinum nanoparticles supported on cobalt phosphide-oxide has been shown to accelerate the catalytic hydrolysis and ring-opening of furans. elsevierpure.com This indicates that bimetallic catalytic systems could be designed for the selective transformation of the furan ring in this compound.

Catalyst Type Target Moiety General Mechanistic Role
Brønsted Acids/BasesCarbamateProtonation/deprotonation to activate the carbonyl group for nucleophilic attack.
Lewis Acids (e.g., metal ions)Carbamate/FuranCoordination to the carbonyl oxygen or furan oxygen to increase electrophilicity.
Transition Metal ComplexesCarbamate/FuranOxidative addition, reductive elimination, or facilitating nucleophilic attack.
OrganocatalystsCarbamateActivation of nucleophiles or electrophiles through hydrogen bonding or other non-covalent interactions.
Solid Acid CatalystsFuranProviding acidic sites for protonation and subsequent ring-opening/hydrolysis.

Computational Chemistry Approaches to Reaction Mechanism Modeling

Computational chemistry, particularly quantum chemical methods like Density Functional Theory (DFT), provides powerful tools for elucidating the complex reaction mechanisms of molecules like this compound. acs.orgccspublishing.org.cn These methods allow for the detailed exploration of potential energy surfaces, identifying the structures and energies of reactants, products, intermediates, and transition states. ccspublishing.org.cn

For elucidating reaction pathways , computational models can compare the energetic feasibility of different proposed mechanisms. For example, in a study of a Pd-catalyzed carbamate synthesis, DFT calculations were used to map out two competing pathways, ultimately determining the more favorable route based on the calculated energy barriers. researcher.life A similar approach for this compound could predict whether, under specific conditions, reactions at the carbamate or the furan ring are more likely.

Analysis of intermediates and transition states is a key strength of computational modeling. Geometric optimization can provide the precise three-dimensional structures of these transient species, which are often difficult or impossible to observe experimentally. ccspublishing.org.cn Frequency calculations can then confirm whether a structure is a true intermediate (a local minimum on the potential energy surface) or a transition state (a first-order saddle point).

The role of catalysts can also be modeled with high accuracy. Computational studies can reveal how a catalyst interacts with the substrate, for instance, through the formation of a catalyst-substrate complex. ccspublishing.org.cn It can also quantify the extent to which the catalyst lowers the activation energy of a particular reaction step. In the context of this compound, modeling could be used to design more efficient catalysts for its selective transformation by tuning the electronic and steric properties of the catalyst.

Furthermore, solvent effects , which can significantly influence reaction mechanisms, can be incorporated into computational models using implicit or explicit solvation models. elsevierpure.com This allows for a more realistic simulation of reaction conditions.

Computational Method Application in Mechanistic Studies Information Gained
Density Functional Theory (DFT)Mapping potential energy surfaces, geometry optimization, frequency calculations.Reaction pathways, energies of intermediates and transition states, activation energies, vibrational frequencies.
Ab initio methodsHigh-accuracy energy calculations for smaller systems or for benchmarking DFT results.More precise energetic information.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling large systems, such as enzyme-catalyzed reactions.Detailed mechanism in the quantum region (active site) while considering the effect of the larger environment.
Molecular Dynamics (MD)Simulating the dynamic behavior of molecules over time.Conformational changes, solvent effects, and transport properties.

Chemical Reactivity and Derivatization Studies of 2 Furancarbamic Acid, Propyl Ester

Reactivity of the Furan (B31954) Ring System

The furan ring is an aromatic heterocycle characterized by a high electron density, rendering it significantly more reactive towards electrophiles than benzene. numberanalytics.comchemicalbook.com The oxygen heteroatom donates electron density to the ring, activating it for various reactions. numberanalytics.com

Electrophilic aromatic substitution (EAS) in furan predominantly occurs at the C2 and C5 positions, as the cationic intermediate formed by electrophilic attack at these positions is better stabilized by resonance. chemicalbook.commsu.edu Given that the C2 position in 2-Furancarbamic acid, propyl ester is already substituted, electrophilic attack is anticipated to occur almost exclusively at the C5 position. The carbamate (B1207046) group, being an ortho, para-directing group (in this case, directing to the equivalent C5 position), further reinforces this regioselectivity.

Common electrophilic substitution reactions that furan and its derivatives undergo include nitration, halogenation, and acylation. numberanalytics.compharmaguideline.com Due to the furan ring's sensitivity to strong acids, which can cause polymerization or ring-opening, these reactions are typically carried out under mild conditions. pharmaguideline.com

Reaction Typical Reagents and Conditions Expected Major Product
NitrationAcetyl nitrate (B79036) (CH₃COONO₂) in acetic anhydride (B1165640) at low temperatures. pharmaguideline.com5-Nitro-2-furancarbamic acid, propyl ester
BrominationN-Bromosuccinimide (NBS) in a solvent like DMF or dioxane at low temperatures (e.g., -5°C). pharmaguideline.compearson.com5-Bromo-2-furancarbamic acid, propyl ester
FormylationVilsmeier-Haack reaction (POCl₃, DMF).5-Formyl-2-furancarbamic acid, propyl ester
AcylationFriedel-Crafts acylation with an acid anhydride and a mild Lewis acid catalyst (e.g., BF₃·OEt₂). pharmaguideline.com5-Acyl-2-furancarbamic acid, propyl ester

This table presents predicted outcomes based on the general reactivity of 2-substituted furans.

The furan nucleus is susceptible to ring-opening under various conditions, particularly with strong acids or oxidizing agents. pharmaguideline.comrsc.org Acid-catalyzed hydrolysis can lead to the formation of 1,4-dicarbonyl compounds. msu.edu For this compound, acidic conditions could potentially lead to the opening of the furan ring to yield a γ-keto-α,β-unsaturated ester derivative, although this would compete with the hydrolysis of the carbamate moiety.

Oxidative ring-opening, for instance with reagents like sodium hypochlorite (B82951) or hydrogen peroxide, is also a known transformation for furans, leading to the formation of unsaturated dicarbonyl compounds. pharmaguideline.com The specific products would depend on the exact reagents and reaction conditions employed.

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. numberanalytics.comsigmaaldrich.com This reactivity allows for the construction of 7-oxabicyclo[2.2.1]heptene derivatives. acs.org The aromaticity of the furan ring means that these cycloadditions are often reversible. mdpi.com The presence of the electron-donating carbamate group at the C2 position is expected to influence the regioselectivity and stereoselectivity of the cycloaddition. Studies on furan-2-carbamic acid tert-butyl ester have shown that it undergoes Diels-Alder reactions, for instance with N-phenylmaleimide, under mild conditions to yield the initial oxa-bridged cycloadduct. acs.orgresearchgate.net

Dienophile Typical Conditions Expected Product Type
Maleic anhydrideHeating in a suitable solvent (e.g., toluene).7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative
Dimethyl acetylenedicarboxylate (B1228247) (DMAD)Heating, possibly under ultrasonic irradiation. sigmaaldrich.com7-Oxabicyclo[2.2.1]hepta-2,5-diene derivative
N-PhenylmaleimideMild heating. acs.orgresearchgate.netN-Phenyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboximide derivative

This table illustrates potential Diels-Alder reactions based on known reactivity of furan derivatives.

Transformations of the Carbamate Ester Moiety

The propyl carbamate group offers several avenues for chemical modification, including hydrolysis and substitution reactions.

Carbamate esters can be hydrolyzed to the corresponding amine, alcohol, and carbon dioxide under both acidic and basic conditions. clemson.edu

Acid-Catalyzed Hydrolysis: Under acidic conditions, the reaction is typically initiated by protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by water. aakash.ac.inchemguide.co.uk For carbamates, this process is generally considered to proceed via an A-1 mechanism. cdnsciencepub.com This would yield 2-aminofuran, propanol (B110389), and carbon dioxide. However, the acidic conditions required for this transformation could also promote the degradation of the acid-sensitive furan ring.

Base-Catalyzed Hydrolysis: In the presence of a base, such as sodium hydroxide (B78521), the hydrolysis of carbamates can proceed through different mechanisms depending on the substitution at the nitrogen atom. researchgate.net For a secondary carbamate like this compound, a BAc2 mechanism involving nucleophilic attack of a hydroxide ion at the carbonyl carbon is likely. cdnsciencepub.com Alternatively, if the nitrogen proton is sufficiently acidic, an E1cB (Elimination Unimolecular conjugate Base) mechanism may occur, involving deprotonation of the nitrogen followed by elimination of the propoxy group to form a transient isocyanate intermediate, which is then rapidly hydrolyzed. researchgate.net

Condition Typical Reagents Expected Products Plausible Mechanism
AcidicDilute aqueous acid (e.g., HCl, H₂SO₄), heat. chemguide.co.uk2-Aminofuran, Propanol, CO₂A1
BasicAqueous base (e.g., NaOH), heat. cdnsciencepub.com2-Aminofuran, Propanol, CO₂BAc2 or E1cB

This data is based on general mechanisms of carbamate hydrolysis.

Transamidation: The conversion of the carbamate into a different amide (transamidation) is a potential transformation. This typically requires activation of the carbamate, for instance, by conversion into an N-acyl-Boc-carbamate, which can then react with various amines under mild conditions. acs.orgnih.govfigshare.com Direct transamidation with an amine is generally difficult due to the stability of the carbamate group.

Transesterification: The propyl group of the carbamate ester can potentially be exchanged with another alcohol moiety in a transesterification reaction. These reactions are often catalyzed by the corresponding alkoxide of the new alcohol. rsc.org For example, reacting this compound with ethanol (B145695) in the presence of sodium ethoxide could lead to the formation of 2-Furancarbamic acid, ethyl ester, and propanol. The reaction is driven by the relative concentrations and boiling points of the alcohols. Studies on related O-methyl-N-aryl carbamates have shown that the reaction is first-order with respect to the carbamate and that electron-withdrawing substituents on the aryl ring facilitate the process. rsc.org

Reductive and Oxidative Conversions of the Carbamate Group

The chemical reactivity of the carbamate group in this compound is a subject of scientific interest, particularly its behavior under reductive and oxidative conditions. While specific studies on this exact molecule are not extensively documented in publicly available literature, the reactivity can be inferred from studies on analogous aryl and furanyl carbamates.

Reductive Conversions:

The reductive cleavage of carbamates, particularly aryl carbamates, is a known transformation. This process typically involves the cleavage of the C-O bond of the carbamate, leading to the corresponding arene (or in this case, furan) and the release of the carbamic acid moiety, which can further decompose. For instance, rhodium-catalyzed reduction of aryl carbamates to arenes has been reported using isopropanol (B130326) as a mild reductant. researchgate.net This suggests that under similar catalytic conditions, this compound could potentially be reduced to furan.

Another approach for the reductive cleavage of aryl carbamates involves the use of nickel catalysts with various reducing agents. rsc.orgrsc.org These methods have been developed for the removal of the carbamate group, which often serves as a directing group in organic synthesis. The choice of catalyst and reductant is crucial for the efficiency and selectivity of the reaction. While these studies focus on aryl carbamates, the principles could be applicable to furan-based carbamates, given the aromatic-like nature of the furan ring.

It is important to note that the furan ring itself can be susceptible to reduction under certain conditions, which could lead to a mixture of products. The selective reduction of the carbamate group while preserving the furan ring would be a key challenge in any synthetic application.

Oxidative Conversions:

The oxidative conversion of the carbamate group in compounds like this compound is less commonly reported than reductive cleavage. However, studies on the degradation of carbamate pesticides by hydroxyl radicals indicate that the N-H and C-H bonds of the carbamate moiety can be susceptible to oxidation. researchgate.net This can lead to a variety of degradation products through complex reaction pathways.

In the context of this compound, the furan ring is also prone to oxidation, which can lead to ring-opening or the formation of various oxidized furan derivatives. The relative reactivity of the carbamate group versus the furan ring towards an oxidant would depend on the specific oxidizing agent and reaction conditions employed. For example, strong oxidizing agents would likely lead to the degradation of the entire molecule.

Synthesis and Characterization of Novel Derivatives of this compound

The synthesis of novel derivatives from this compound can be approached through modification of the furan ring, the carbamate nitrogen, or the propyl ester group. While direct derivatization of this specific molecule is not widely reported, the synthesis of analogous functionalized furan-2-carboxamides and related structures provides a roadmap for potential synthetic strategies. nih.govmdpi.combenthamdirect.com

Design and Synthesis of Chemically Modified Analogs

The design of chemically modified analogs of this compound could involve introducing various substituents onto the furan ring to modulate the electronic and steric properties of the molecule. For example, Suzuki-Miyaura cross-coupling reactions have been successfully employed to introduce aryl groups onto N-(4-bromophenyl)furan-2-carboxamide, a structurally related compound. nih.govmdpi.com A similar strategy could potentially be applied to a halogenated derivative of this compound.

Furthermore, the nitrogen of the carbamate group could be a site for derivatization. N-alkylation or N-arylation could lead to a diverse range of analogs with potentially different biological or material properties. The synthesis of various N-aryl carbamate derivatives has been reported through methods like the Hofmann rearrangement of aromatic amides. mdpi.com

Below is a table summarizing potential synthetic strategies for creating analogs of this compound based on known reactions of similar compounds.

Target Modification Potential Synthetic Strategy Key Reagents/Conditions Reference Analogy
Furan Ring Substitution Suzuki-Miyaura Cross-CouplingPalladium catalyst, base, boronic acid nih.govmdpi.com
N-Alkylation/Arylation Hofmann Rearrangement from a precursor amideOxone, KCl, NaOH, alcohol mdpi.com
Ester Modification TransesterificationDifferent alcohol, acid/base catalystGeneral chemical principle

Exploration of Polymeric and Oligomeric Structures Incorporating the Furan-Carbamate Unit

The incorporation of the furan-carbamate unit into polymeric or oligomeric structures is an area of interest for the development of new materials with unique properties. Furan-based polymers have been explored for various applications, and the presence of the carbamate functionality could introduce additional features such as hydrogen bonding capabilities, which can influence the material's mechanical and thermal properties. researchgate.netlbl.govresearchgate.net

One potential approach to creating such polymers is through the polymerization of furan-based monomers containing the carbamate functionality. For instance, if this compound were modified to include a polymerizable group, it could serve as a monomer. The synthesis of furan-based polyesters and polyamides has been achieved through various polymerization techniques, including enzymatic polymerization. acs.org

Another strategy involves the use of furan derivatives in the synthesis of network polymers. Amorphous network polymers containing furan derivatives have been synthesized and investigated for their catalytic properties. digitellinc.com The furan-carbamate unit could be incorporated into such networks to create materials with tailored functionalities.

The table below outlines potential polymerization strategies involving the furan-carbamate scaffold.

Polymer Type Potential Monomer Polymerization Method Potential Polymer Properties Reference Analogy
Linear Polymer Functionalized 2-furancarbamate esterStep-growth or chain-growth polymerizationEnhanced thermal stability, specific solubility researchgate.netacs.org
Network Polymer Di-functionalized furan-carbamateCondensation polymerizationHigh surface area, catalytic activity digitellinc.com
Block Copolymer Furan-carbamate terminated oligomerLiving polymerization techniquesControlled morphology, tunable properties acs.org

Theoretical and Computational Chemistry of 2 Furancarbamic Acid, Propyl Ester

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, bonding, and reactivity of molecules like 2-furancarbamic acid, propyl ester. mdpi.com These calculations provide a detailed picture of the electron distribution and the nature of the chemical bonds within the molecule.

By solving the Schrödinger equation for the molecule, albeit with approximations, we can determine key properties. For instance, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

In studies of similar furan (B31954) derivatives, DFT calculations at levels like B3LYP/6-311++G(d,p) have been successfully employed to correlate molecular structure with properties like corrosion inhibition. researchgate.netnanobe.orgsciopen.com For these furan derivatives, it has been shown that higher HOMO energy and a lower energy gap correspond to greater reactivity. researchgate.net

Reactivity descriptors that can be calculated for this compound include:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Softness (σ): 1 / η

Electrophilicity Index (ω): μ2 / (2η)

These descriptors help in quantitatively assessing the molecule's reactivity towards different chemical species.

Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For furan derivatives, the MEP can highlight the electron-rich regions, such as the oxygen atom in the furan ring, which can be crucial for intermolecular interactions. bohrium.com

Table 1: Illustrative Quantum Chemical Descriptors for a Furan Derivative (Calculated at B3LYP/6-31G(d,p) level)

ParameterValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
Energy Gap (ΔE)5.3 eV
Dipole Moment2.5 D
Electronegativity (χ)3.85 eV
Chemical Hardness (η)2.65 eV

Note: The data in this table is illustrative for a furan derivative and not specific to this compound, as dedicated studies are not publicly available.

Conformational Analysis and Energy Landscape Mapping

The flexibility of the propyl ester and carbamic acid groups in this compound allows for multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy at each step.

The resulting data can be used to construct a potential energy surface (PES), which maps the energy of the molecule as a function of its geometry. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes.

For a molecule like this compound, the key dihedral angles to consider would be those around the C-O and N-C bonds of the ester and carbamate (B1207046) functionalities. Understanding the preferred conformations is crucial as they can significantly influence the molecule's physical properties and biological activity.

Molecular Dynamics Simulations for Understanding Solvation and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules, including their interactions with solvent molecules and with each other. nih.gov In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules over time, generating a trajectory that reveals how the system evolves.

For this compound, MD simulations can be employed to understand its solvation in different solvents. By simulating the molecule in a box of explicit solvent molecules (e.g., water), one can analyze the radial distribution functions (RDFs) to understand the structuring of the solvent around the solute. The RDFs would reveal the probable distances and orientations of solvent molecules with respect to different parts of the this compound molecule, such as the furan ring, the carbonyl groups, and the propyl chain.

These simulations are also invaluable for studying intermolecular interactions. For instance, in a concentrated solution or in the solid state, MD simulations can elucidate the nature and strength of hydrogen bonds, van der Waals interactions, and π-π stacking interactions between molecules of this compound. researchgate.net Studies on similar carbamate-based compounds have utilized MD simulations to understand their interactions within biological systems. nih.gov

Table 2: Illustrative Intermolecular Interaction Energies from MD Simulations

Interaction TypeEnergy (kcal/mol)
Hydrogen Bonding-3 to -8
van der Waals-0.5 to -2
π-π Stacking-1 to -5

Note: These energy ranges are typical values and not specific to this compound.

Prediction and Validation of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, which can then be validated against experimental data. This synergy between theory and experiment is a powerful approach for structural elucidation.

For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra can be calculated using quantum chemical methods. researchgate.net These calculations, often performed at the DFT level, can help in assigning the experimentally observed vibrational bands to specific modes of atomic motion within the molecule. For furan and its derivatives, DFT calculations have been shown to provide reliable predictions of vibrational spectra. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be predicted computationally. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. By comparing the calculated chemical shifts with the experimental NMR spectrum, one can confirm the molecular structure and assign the resonances.

UV-Vis absorption spectra can also be predicted using time-dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions in the molecule, which correspond to the absorption of light at specific wavelengths. This can be particularly useful for understanding the electronic structure of the furan ring and the carbamate group.

Table 3: Illustrative Comparison of Calculated and Experimental Spectroscopic Data for a Furan Derivative

Spectroscopic DataCalculated ValueExperimental Value
C=O Stretch (IR)1715 cm-11720 cm-1
Furan Ring C-H Stretch (IR)3120 cm-13125 cm-1
13C Chemical Shift (C=O)165 ppm168 ppm
1H Chemical Shift (Furan H)7.2 ppm7.4 ppm

Note: The data in this table is illustrative and intended to show the typical agreement between calculated and experimental values for a furan derivative.

Research on Applications in Advanced Materials Science

Integration into Polymer Matrices for Tunable Material Properties

The incorporation of furan-based monomers into polymer matrices is a well-established strategy for tailoring material properties. The rigid furan (B31954) ring can enhance the mechanical strength and thermal stability of polymers. By adjusting the concentration and distribution of furan units within a polymer chain, researchers can fine-tune characteristics such as the glass transition temperature (Tg) and tensile strength.

While specific data on the integration of 2-Furancarbamic acid, propyl ester is limited, studies on furan-based polyesters, such as those derived from 2,5-furandicarboxylic acid (FDCA), demonstrate the potential for creating materials with a wide range of properties. mdpi.com The copolymerization of FDCA with various diols has been shown to produce polyesters with tunable thermal and mechanical characteristics. mdpi.com It is conceivable that this compound could be utilized as a comonomer or an additive in polymer formulations to impart specific functionalities, such as altered surface energy or improved compatibility with other components. The presence of the carbamate (B1207046) and ester functional groups offers sites for potential chemical interactions, which could be exploited to control the morphology and performance of polymer blends and composites.

Table 1: Potential Effects of Integrating Furan-Based Compounds into Polymer Matrices

PropertyPotential Influence of Furan MoietyRationale
Thermal Stability IncreaseThe rigid aromatic structure of the furan ring can elevate the degradation temperature of the polymer.
Mechanical Strength IncreaseThe stiffness of the furan ring can contribute to a higher tensile strength and modulus of the resulting polymer.
Gas Barrier Properties ImprovementThe planar and polar nature of the furan ring can restrict the diffusion of gases like oxygen and carbon dioxide.
Tunability HighThe ability to copolymerize with various other monomers allows for precise control over the final properties of the polymer. mdpi.com

Development of Functional Coatings and Thin Films

Furan-based compounds are also being explored for the development of functional coatings and thin films due to their inherent properties and the versatility of furan chemistry. Furan resins have been investigated as alternatives to traditional phenolic coatings for protecting metallic surfaces from corrosion and wear. conicet.gov.arconicet.gov.ar These resins, synthesized from furfural (B47365) (a key furan derivative), can form crosslinked networks that provide a durable and chemically resistant barrier. conicet.gov.arconicet.gov.ar

Exploration of Self-Assembly and Supramolecular Structures

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of self-assembly and supramolecular chemistry. This bottom-up approach is a powerful tool for creating complex, functional materials. Furan-containing molecules have demonstrated a propensity for self-assembly, driven by interactions such as hydrogen bonding, π-π stacking of the aromatic rings, and hydrophobic forces.

Research has shown that furan-functionalized copolymers can self-assemble into nanoparticles in aqueous environments. nih.gov These nanoparticles have potential applications in areas like targeted drug delivery. nih.gov Similarly, other furan derivatives have been synthesized and shown to form nanostructures with interesting photophysical properties. nih.govacs.orgntu.edu.sg While the self-assembly behavior of this compound has not been specifically reported, its molecular structure, containing both a polar carbamate group and a nonpolar propyl chain, suggests it could exhibit amphiphilic character, a key driver for self-assembly in certain solvents. This could lead to the formation of micelles, vesicles, or other ordered aggregates with potential uses in nanotechnology and materials science.

Role in Bioplastics and Renewable Material Development

One of the most significant areas of research for furan-based compounds is in the development of bioplastics as a sustainable alternative to petroleum-based polymers. The most prominent example is polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) derived from 2,5-furandicarboxylic acid (FDCA). specialchem.com PEF exhibits superior barrier properties and thermal stability compared to conventional polyethylene terephthalate (B1205515) (PET), making it a strong candidate for applications in food and beverage packaging. specialchem.comrsc.org

The development of furan-based bioplastics is a key focus of major research initiatives like the FURIOUS project, which aims to create novel bio-based polymers for demanding applications in the automotive, biomedical, and electronics sectors. furious-project.eufurious-project.eu These projects highlight the versatility of furan chemistry in creating a new generation of sustainable materials.

While this compound is not a direct monomer for PEF, its furan core makes it a relevant compound in the broader context of renewable material development. It could potentially be used as a building block for other types of bio-based polymers, such as polyamides or polyurethanes, by leveraging the reactivity of its functional groups. The exploration of such furan-based monomers is crucial for expanding the portfolio of available bioplastics and reducing our reliance on fossil fuels. chemistryviews.org

Table 2: Comparison of a Furan-Based Bioplastic (PEF) with a Conventional Plastic (PET)

PropertyPolyethylene Furanoate (PEF)Polyethylene Terephthalate (PET)
Source Bio-based (from renewable resources) specialchem.comPetroleum-based
Oxygen Barrier Superior to PET rsc.orgStandard
Carbon Dioxide Barrier Superior to PETStandard
Water Vapor Barrier Similar to PETStandard
Thermal Stability Higher than PETStandard
Recyclability Recyclable specialchem.comRecyclable

Academic Investigations into Environmental Transformation Pathways

Photochemical Degradation Mechanisms in Simulated Environmental Conditions

There is currently no published research investigating the photochemical degradation of 2-Furancarbamic acid, propyl ester. Consequently, its atmospheric half-life, the identity of its photoproducts, and the mechanisms of its degradation under the influence of sunlight are unknown.

Biodegradation Pathways and Identification of Chemical Metabolites

No studies were found that focus on the biodegradation of this compound. As a result, there is no information regarding the microorganisms capable of degrading this compound, the metabolic pathways involved, or the identity of any resulting chemical metabolites.

Hydrolytic Cleavage under Varied Environmental pH and Temperature Conditions

The hydrolytic stability of this compound across a range of environmental pH and temperature conditions has not been documented in academic literature. Therefore, its rate of hydrolysis and the resulting cleavage products, such as 2-furancarboxylic acid and propanol (B110389), have not been experimentally determined.

Adsorption and Transport Phenomena in Environmental Compartments

There is a lack of research on the adsorption and transport of this compound in various environmental compartments such as soil, sediment, and water. Data on its soil organic carbon-water (B12546825) partitioning coefficient (Koc) and its potential for leaching or runoff are not available.

Data Tables

Due to the absence of research data, no data tables on the environmental transformation of this compound can be generated.

Q & A

Q. What analytical techniques are recommended for characterizing 2-Furancarbamic acid, propyl ester, and how can data discrepancies be resolved?

  • Methodological Answer : Use Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and structural confirmation, referencing retention indices and fragmentation patterns . For resolving contradictory data (e.g., unexpected peaks or retention times), cross-validate with Nuclear Magnetic Resonance (NMR) to confirm functional groups and ester linkages. Thin-Layer Chromatography (TLC) with standards (e.g., gallic acid esters) can further verify compound identity .

Q. How can researchers design a synthesis protocol for this compound?

  • Methodological Answer : Employ esterification via acid-catalyzed reaction between 2-Furancarbamic acid and propanol. Optimize reaction conditions (e.g., temperature, catalyst concentration) using design-of-experiment (DoE) approaches. Monitor progress via Fourier-Transform Infrared Spectroscopy (FTIR) to track carbonyl (C=O) and ester (C-O) bond formation . Purify via column chromatography, referencing methods for analogous esters like phenyl propyl butanoate .

Q. What are the critical parameters for ensuring reproducibility in esterification reactions involving furan derivatives?

  • Methodological Answer : Control moisture levels (use anhydrous solvents), stoichiometric ratios (1:1.2 molar ratio of acid to alcohol), and reaction time (≥6 hours for complete conversion). Validate reproducibility using High-Performance Liquid Chromatography (HPLC) with UV detection at 254 nm, as applied in gallic acid propyl ester separations .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its bioactivity, and what analytical tools are essential for evaluating these changes?

  • Methodological Answer : Introduce substituents (e.g., hydroxyl or halogen groups) to the furan ring or propyl chain to alter bioactivity. Use X-ray crystallography or computational modeling (e.g., Density Functional Theory) to predict interactions with biological targets. Compare with derivatives like rosmarinic acid propyl ester (RA-pro), which showed enhanced antimicrobial properties after structural modification . Validate bioactivity via microplate assays (e.g., MIC/MBC for antimicrobial activity) .

Q. What statistical approaches are recommended for resolving contradictions in toxicity or bioactivity data for this compound?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA or ANOVA) to identify confounding variables (e.g., solvent polarity, cell line variability). For toxicity studies, reference protocols from limited datasets on propyl chloroformate, emphasizing dose-response curves and LD50 calculations with 95% confidence intervals . Use software like GraphPad Prism for robust statistical validation .

Q. How can researchers optimize the separation of this compound from complex mixtures in natural product extracts?

  • Methodological Answer : Use preparative GC-MS with polar capillary columns (e.g., DB-WAX) and temperature gradients (50–250°C at 5°C/min). Reference methods for isolating hexadecanoic acid propyl ester from Amazonian oil extracts, which achieved 95% purity via iterative fractionation . For challenging separations, employ countercurrent chromatography with a hexane/ethyl acetate/water solvent system .

Q. What are the implications of stereochemical configuration on the physicochemical properties of this compound?

  • Methodological Answer : Synthesize enantiomers via chiral catalysts (e.g., lipase-mediated esterification) and compare properties using polarimetry and chiral HPLC . Analyze solubility and partition coefficients (logP) via shake-flask methods, as demonstrated for naphthaleneacetic acid propyl ester derivatives .

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